Clofarabine

Descripción

This compound is a purine nucleoside antimetabolite that is being studied in the treatment of cancer. It is marketed as Clolar in the U.S. and Canada, or Evoltra in Europe, Australia, and New Zealand. This compound is used in paediatrics to treat a type of leukaemia called relapsed or refractory acute lymphoblastic leukaemia (ALL), only after at least two other types of treatment have failed. It is not known if the drug extends life expectancy. Its potential use in acute myeloid leukaemia (AML) and juvenile myelomonocytic leukaemia (JMML) has been investigated.

This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.

This compound is a purine analogue and antineoplastic agent used in the therapy of acute lymphoblastic leukemia (ALL) in children. This compound is associated with frequent transient serum enzyme elevations during therapy, but they are usually asymptomatic and transient and it has only rarely been implicated in causing clinically apparent acute liver injury with jaundice.

This compound is a second generation purine nucleoside analog with antineoplastic activity. This compound is phosphorylated intracellularly to the cytotoxic active 5'-triphosphate metabolite, which inhibits the enzymatic activities of ribonucleotide reductase and DNA polymerase, resulting in inhibition of DNA repair and synthesis of DNA and RNA. This nucleoside analog also disrupts mitochondrial function and membrane integrity, resulting in the release of pre-apoptotic factors, including cytochrome C and apoptotic-inducing factors, which activate apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 17 investigational indications.

An adenine arabinonucleoside derivative that acts as an antineoplastic antimetabolite. It is used in the treatment of ACUTE LYMPHOID LEUKEMIA in pediatric patients who have relapsed.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

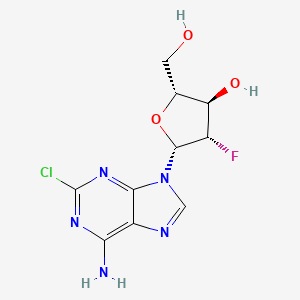

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPHFBMKLOVOX-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046437 | |

| Record name | Clofarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.89e+00 g/L | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123318-82-1 | |

| Record name | Clofarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123318-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofarabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Clofarabine-Induced DNA Synthesis Termination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofarabine, a second-generation purine nucleoside analog, is a potent chemotherapeutic agent employed in the treatment of certain hematological malignancies. Its efficacy is rooted in its ability to disrupt cellular proliferation by terminating DNA synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, focusing on its role as an inhibitor of key enzymes in the DNA replication machinery. We will detail the metabolic activation of this compound, its potent inhibition of ribonucleotide reductase and DNA polymerases, and the ultimate consequence of these interactions: the cessation of DNA elongation. This document consolidates quantitative data on its inhibitory activities, presents detailed experimental protocols for studying its effects, and provides visual representations of the critical pathways and experimental workflows.

Mechanism of Action: A Multi-pronged Assault on DNA Replication

This compound exerts its cytotoxic effects through a coordinated series of molecular events that ultimately cripple the cell's ability to replicate its genome. As a prodrug, this compound requires intracellular phosphorylation to become pharmacologically active.[1] This process, catalyzed by deoxycytidine kinase and other cellular kinases, converts this compound into its triphosphate metabolite, this compound triphosphate (Cl-F-ara-ATP).[2] Cl-F-ara-ATP is the key effector molecule that targets two critical junctures in the DNA synthesis pathway.

Inhibition of Ribonucleotide Reductase

One of the primary targets of this compound triphosphate is ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks of DNA.[1][2] Cl-F-ara-ATP acts as a potent inhibitor of RNR, leading to a significant depletion of the intracellular dNTP pools.[3] This depletion has a dual effect: it directly limits the availability of substrates for DNA polymerases and enhances the competitive advantage of Cl-F-ara-ATP for incorporation into the nascent DNA strand.

Inhibition of DNA Polymerases and Chain Termination

Cl-F-ara-ATP structurally mimics deoxyadenosine triphosphate (dATP) and effectively competes with it for the active site of DNA polymerases, particularly DNA polymerase α and ε.[2][3] Upon incorporation into the growing DNA chain, the presence of the fluorine atom at the 2'-arabinosyl position of the sugar moiety sterically hinders the addition of the next nucleotide, leading to premature termination of DNA strand elongation.[1] This abrupt halt in DNA synthesis triggers downstream signaling cascades that ultimately lead to programmed cell death (apoptosis).

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Quantitative Analysis of Inhibitory Activity

The potency of this compound's active metabolite, Cl-F-ara-ATP, as an inhibitor of RNR and DNA polymerases has been quantified in various studies. This section summarizes the key inhibitory parameters.

| Target Enzyme | Inhibitor | Parameter | Value | Cell Line/System | Reference |

| Ribonucleotide Reductase | This compound Triphosphate | IC50 | 65 nM | - | [2] |

| Ribonucleotide Reductase | This compound Triphosphate | Ki | 40 nM | Human | [4] |

| DNA Polymerase α | This compound Triphosphate | - | - | - | - |

| DNA Polymerase ε | This compound Triphosphate | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on DNA synthesis and cellular processes.

Ribonucleotide Reductase Activity Assay

This protocol is adapted from methods used to assess the activity of RNR in the presence of inhibitors.

Objective: To determine the inhibitory effect of this compound triphosphate on RNR activity.

Materials:

-

Purified human ribonucleotide reductase (α and β subunits)

-

[5-³H]CDP (radiolabeled substrate)

-

ATP (allosteric activator)

-

Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (reducing agent)

-

This compound triphosphate

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 1 mM EDTA)

-

Quenching solution (e.g., perchloric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, DTT, and purified RNR β subunit.

-

Add varying concentrations of this compound triphosphate to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the RNR α subunit and [5-³H]CDP.

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a quenching solution.

-

Separate the product ([5-³H]dCDP) from the substrate ([5-³H]CDP) using an appropriate method (e.g., anion-exchange chromatography).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound triphosphate and determine the IC50 value.

DNA Synthesis Assay (Thymidine Incorporation)

This assay measures the rate of DNA synthesis in cells by quantifying the incorporation of radiolabeled thymidine.

Objective: To assess the effect of this compound on DNA synthesis in cultured cells.

Materials:

-

Cultured cells (e.g., HCT116)

-

This compound

-

[³H]Thymidine

-

Cell culture medium and supplements

-

Trichloroacetic acid (TCA)

-

NaOH

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add [³H]Thymidine to the cell culture medium and incubate for a defined period (e.g., 4 hours) to allow for its incorporation into newly synthesized DNA.

-

Wash the cells with cold PBS to remove unincorporated [³H]Thymidine.

-

Precipitate the DNA by adding cold TCA and incubating on ice.

-

Wash the precipitate with TCA to remove any remaining unincorporated label.

-

Solubilize the DNA by adding NaOH.

-

Transfer the solubilized DNA to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the number of cells or protein concentration to determine the rate of DNA synthesis.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a typical experimental workflow for evaluating this compound's impact on DNA synthesis.

Conclusion

This compound's ability to terminate DNA synthesis is a consequence of its dual inhibitory action on ribonucleotide reductase and DNA polymerases. As the active metabolite, this compound triphosphate, it effectively depletes the necessary building blocks for DNA replication and directly incorporates into the growing DNA strand, causing a premature halt to the process. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify these effects, contributing to a deeper understanding of this potent anticancer agent and facilitating the development of novel therapeutic strategies. Further research is warranted to elucidate the precise inhibitory constants for DNA polymerases and to explore the intricate interplay between the various mechanisms of this compound-induced cytotoxicity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. apexbt.com [apexbt.com]

- 3. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]

Clofarabine Triphosphate Accumulation in Blast Cells: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofarabine, a second-generation purine nucleoside analog, is a critical therapeutic agent in the treatment of hematologic malignancies, particularly in relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients.[1] Its efficacy is intrinsically linked to its intracellular conversion to the active metabolite, this compound triphosphate (Cl-F-ara-ATP). This technical guide provides an in-depth overview of the accumulation of this compound triphosphate in blast cells, summarizing key quantitative data, detailing experimental protocols for its measurement, and illustrating the associated cellular pathways. Understanding the dynamics of Cl-F-ara-ATP is paramount for optimizing therapeutic strategies and overcoming mechanisms of drug resistance.

This compound's mechanism of action involves a multi-faceted attack on cancer cells.[2] The active triphosphate form inhibits DNA synthesis by targeting ribonucleotide reductase and DNA polymerases, and it also induces apoptosis.[3] The accumulation of Cl-F-ara-ATP within leukemia cells is a critical determinant of its cytotoxic effects.

Quantitative Analysis of this compound Triphosphate Accumulation

The intracellular concentration of this compound triphosphate exhibits significant variability among patients, which is influenced by the administered dose and the specific type of leukemia. Responders to this compound therapy tend to accumulate higher levels of the active metabolite in their leukemia cells compared to non-responders, highlighting the prognostic significance of its cellular pharmacokinetics.

Table 1: Intracellular this compound Triphosphate Concentrations in Adult Patients with Acute Leukemias

| This compound Dose (mg/m²/day) | Patient Population | Median Intracellular Cl-F-ara-ATP Concentration (μM) | Range of Intracellular Cl-F-ara-ATP Concentration (μM) | Citation |

| 4 - 22.5 | Adults with refractory ALL, AML, and CML-BP | Dose-dependent accumulation observed | Not specified | [2] |

| 40 (MTD) | Adults with refractory ALL, AML, and CML-BP | 19 | 3 - 52 | [2][4] |

| 55 | Adults with refractory ALL, AML, and CML-BP | Not specified | 6 - 23 | [2] |

Table 2: Intracellular this compound Triphosphate Concentrations in Pediatric Patients with Acute Leukemia

| This compound Dose (mg/m²/day) | Patient Population | Mean Intracellular Cl-F-ara-ATP Concentration (μM) | Range of Intracellular Cl-F-ara-ATP Concentration (μM) | Citation |

| 52 (MTD) | Pediatric patients with advanced leukemia | Not specified | 6 - 19 | [5] |

| Not specified | Pediatric patients with acute leukemia | 15.7 | 2.9 - 42.3 | [6] |

Table 3: Cellular Pharmacokinetics of this compound Triphosphate in Lymphoid vs. Myeloid Blasts

| Parameter | Lymphoid Blasts | Myeloid Blasts | Citation |

| Median Ratio of Cl-F-ara-ATP at end of infusion vs. 24h | 0.57 (range, 0.05 - 0.92) | 0.52 (range, 0.08 - 1.00) | [2] |

Signaling Pathways and Molecular Interactions

The intracellular accumulation of this compound triphosphate is a result of a complex interplay of cellular uptake, enzymatic activation (phosphorylation), and potential efflux. Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the phosphorylation of this compound to its active triphosphate form. Conversely, 5'-nucleotidases can dephosphorylate the monophosphate form, reducing the overall accumulation of the active metabolite. The active this compound triphosphate then exerts its cytotoxic effects by inhibiting key enzymes involved in DNA synthesis and by inducing apoptosis.

Caption: Metabolic pathway of this compound in blast cells.

Experimental Protocols

Accurate quantification of intracellular this compound triphosphate and assessment of its cellular effects are crucial for both preclinical research and clinical monitoring. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Intracellular this compound Triphosphate by High-Performance Liquid Chromatography (HPLC)

This method is adapted from Yamauchi et al. (2011).

1. Sample Preparation:

-

Harvest leukemia cells (e.g., 1 x 10⁷ cells) by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Extract intracellular nucleotides by adding a specific volume of a cold extraction solution (e.g., 0.5 M perchloric acid).

-

Neutralize the extract with a suitable base (e.g., potassium hydroxide).

-

Centrifuge to remove the precipitate and collect the supernatant containing the nucleotides.

2. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, UV detector, and an anion-exchange column (e.g., TSKgel DEAE-2SW).

-

Mobile Phase: An isocratic mobile phase, for example, 0.06 M Na₂HPO₄ (pH 6.9) with 20% acetonitrile.

-

Flow Rate: A constant flow rate, for instance, 0.7 ml/min.

-

Detection: Monitor the eluate at a wavelength of 254 nm.

-

Quantification: Prepare a standard curve using known concentrations of this compound triphosphate to quantify the amount in the cell extracts. Express the final concentration as pmol/10⁷ cells or as a molar concentration based on cell volume.

Caption: Experimental workflow for this compound triphosphate measurement.

Protocol 2: Assessment of Deoxycytidine Kinase (dCK) Activity

Several methods can be employed to measure dCK activity. One common approach involves a radioactive substrate-based technique.

1. Cell Lysate Preparation:

-

Prepare a cytosolic extract from a known number of leukemia cells by sonication or detergent lysis in a suitable buffer.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

2. Kinase Assay:

-

Prepare a reaction mixture containing the cell lysate, a reaction buffer (e.g., Tris-HCl with MgCl₂ and ATP), and a radiolabeled substrate (e.g., [³H]-deoxycytidine or a this compound analog).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a stopping solution (e.g., cold perchloric acid).

-

Separate the phosphorylated product from the unphosphorylated substrate using a method like anion-exchange chromatography or thin-layer chromatography.

-

Quantify the amount of radiolabeled phosphorylated product using a scintillation counter.

-

Express dCK activity as pmol of product formed per minute per milligram of protein.

Protocol 3: Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

1. Cell Treatment:

-

Culture leukemia cells in the presence of varying concentrations of this compound for a specified duration. Include both untreated and positive controls.

2. Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in a binding buffer.

-

Add Annexin V conjugated to a fluorochrome (e.g., FITC or APC) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the fluorochromes with appropriate lasers and detect the emitted fluorescence.

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Differentiate between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Relationship Between this compound Triphosphate Accumulation and Cellular Response

The accumulation of intracellular this compound triphosphate directly correlates with its pharmacodynamic effects, namely the inhibition of DNA synthesis and the induction of apoptosis. Studies have shown that higher intracellular concentrations of Cl-F-ara-ATP lead to a more profound and sustained inhibition of DNA replication in blast cells.[2] This ultimately translates to a greater induction of programmed cell death and, consequently, a better clinical response.

Caption: Factors influencing this compound's clinical response.

Conclusion and Future Directions

The accumulation of this compound triphosphate in blast cells is a pivotal factor determining the clinical efficacy of this compound. This guide has provided a comprehensive overview of the quantitative aspects of its accumulation, detailed experimental protocols for its analysis, and the underlying cellular mechanisms. Future research should focus on further elucidating the kinetic properties of the enzymes involved in this compound metabolism to refine pharmacokinetic and pharmacodynamic models. Additionally, establishing a more precise quantitative link between intracellular Cl-F-ara-ATP concentrations and the degree of apoptosis in various leukemia subtypes will be instrumental in personalizing this compound therapy and improving patient outcomes. The development of non-invasive or minimally invasive methods to monitor intracellular this compound triphosphate levels in real-time could revolutionize the clinical management of patients receiving this potent antileukemic agent.

References

- 1. This compound and nelarabine: two new purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of plasma this compound and cellular this compound triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. sanofi.com [sanofi.com]

An In-Depth Technical Guide on the Effects of Clofarabine on Mitochondrial Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofarabine, a second-generation purine nucleoside analog, is an established chemotherapeutic agent, particularly in the treatment of refractory or relapsed acute lymphoblastic leukemia. Its mechanism of action is multifaceted, primarily involving the inhibition of DNA synthesis and repair. However, a growing body of evidence highlights a crucial role for mitochondria in this compound-induced apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on mitochondrial membrane integrity, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows.

Core Mechanism: Induction of Mitochondrial-Mediated Apoptosis

This compound's impact on mitochondrial integrity is central to its apoptotic effects. The drug triggers the intrinsic apoptotic pathway, which is characterized by mitochondrial outer membrane permeabilization (MOMP). This critical event leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1] Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, initiating a caspase cascade that culminates in programmed cell death.

Quantitative Effects of this compound on Apoptosis and Cell Viability

While direct quantitative data on mitochondrial membrane potential depolarization and cytochrome c release specifically for this compound are limited in publicly available literature, several studies provide valuable data on its apoptotic effects and cytotoxicity in various cancer cell lines.

| Cell Line | Drug Concentration | Exposure Time | Effect | Reference |

| T47D (Breast Cancer) | 3 µM | 48 hours | IC50 (50% inhibitory concentration) | [1][2] |

| T47D (Breast Cancer) | 2.5 µM | 72 hours | IC50 | [1][2] |

| T47D (Breast Cancer) | IC50 (3 µM) | 48 hours | 26.91% apoptosis | [1][2] |

| T47D (Breast Cancer) | IC50 (2.5 µM) | 72 hours | 74.46% apoptosis | [1][2] |

| NB4 (Promyelocytic Leukemia) | 0.01 - 0.1 µmol/L | 24 hours | Increased apoptosis rate and decreased Bcl-2 expression | [3] |

| Breast Cancer Cell Lines | 0.2 µM | 48 hours | >40% of cells entered apoptosis/necrosis | [4] |

| Ewing Sarcoma Cell Lines | - | 48 hours | Average IC50: 0.44 ± 0.44 µM | [2] |

| Leukemia Cell Lines | - | 48 hours | Average IC50: 0.18 ± 0.01 µM | [2] |

Signaling Pathways Involved in this compound-Induced Mitochondrial Damage

This compound's influence on mitochondrial integrity is mediated by complex signaling pathways. A key pathway involves the activation of p53, which in turn upregulates the expression of pro-apoptotic Bcl-2 family members, particularly BAX.[5] BAX translocates to the mitochondria and, along with BAK, forms pores in the outer mitochondrial membrane, leading to MOMP. Furthermore, this compound has been shown to down-regulate the expression of anti-apoptotic Bcl-2 proteins, further tilting the balance towards apoptosis.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are protocols for assessing this compound's effects on mitochondrial membrane integrity.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

a) JC-1 Staining and Flow Cytometry Analysis

-

Cell Preparation: Seed cells in a 6-well plate and treat with desired concentrations of this compound for various time points. Include an untreated control and a positive control (e.g., treated with CCCP, a protonophore that depolarizes the mitochondrial membrane).

-

Harvesting: After treatment, harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.

-

Washing: Wash the cell pellet with 1X PBS and centrifuge again.

-

JC-1 Staining: Resuspend the cell pellet in 500 µL of pre-warmed culture medium containing 2 µM JC-1 dye.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Centrifuge the cells at 400 x g for 5 minutes and wash the pellet twice with 1X PBS.

-

Resuspension: Resuspend the final cell pellet in 500 µL of 1X PBS.

-

Flow Cytometry: Analyze the cells immediately on a flow cytometer. Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE). The ratio of red to green fluorescence intensity is indicative of the mitochondrial membrane potential.

b) JC-1 Staining and Fluorescence Microscopy

-

Cell Preparation: Grow cells on glass coverslips in a petri dish and treat with this compound as described above.

-

JC-1 Staining: After treatment, remove the medium and add pre-warmed medium containing 2 µM JC-1.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with 1X PBS.

-

Imaging: Mount the coverslip on a slide with a drop of PBS and immediately visualize under a fluorescence microscope using appropriate filters for red and green fluorescence.

Detection of Cytoplasmic Cytochrome c by Western Blot

This protocol allows for the quantification of cytochrome c released from the mitochondria into the cytosol.

-

Cell Treatment and Harvesting: Treat approximately 5 x 10^7 cells with this compound. Harvest the cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Cell Lysis: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of cytosol extraction buffer containing protease inhibitors and incubate on ice for 10-15 minutes.

-

Homogenization: Homogenize the cells using a Dounce homogenizer on ice.

-

Fractionation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

-

Cytosolic Fraction Collection: The resulting supernatant is the cytosolic fraction.

-

Protein Quantification: Determine the protein concentration of the cytosolic fraction using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against cytochrome c.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity using densitometry software. A loading control, such as β-actin or GAPDH, should be used to normalize the results.

-

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a common instrument used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

-

Instrument Setup: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).

-

Mito Stress Test: Place the cell plate in the Seahorse XF Analyzer and perform a mitochondrial stress test. The instrument will measure the basal OCR and the OCR after the sequential injection of the modulators.

-

Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

This compound exerts a significant portion of its cytotoxic effects through the induction of mitochondrial-mediated apoptosis. This process involves the disruption of mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. The regulation of Bcl-2 family proteins plays a pivotal role in this this compound-induced mitochondrial outer membrane permeabilization. While further research is needed to provide more detailed quantitative data on the direct effects of this compound on mitochondrial parameters, the experimental protocols and signaling pathways outlined in this guide offer a robust framework for investigating the intricate relationship between this compound and mitochondrial function. A deeper understanding of these mechanisms will be invaluable for the development of more effective cancer therapies and strategies to mitigate potential toxicities.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of Clofarabine

This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, a purine nucleoside antimetabolite used in the treatment of leukemia.[1][2] It details various synthetic strategies, purification protocols, and analytical methods for quality control, designed to be a valuable resource for professionals in drug development and chemical research.

Overview of Synthetic Strategies

The synthesis of this compound has evolved significantly since its initial development, with newer methods aiming to improve yield, stereoselectivity, and industrial scalability while reducing the use of hazardous materials.[3] The core of the synthesis typically involves the coupling of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor with a purine base, followed by deprotection steps.[4]

Early Synthetic Routes and Their Challenges

The original synthesis of this compound, developed by Montgomery and coworkers, involved the coupling of a 1-bromo-2-fluoro-sugar with 2,6-dichloropurine.[4][5] This was followed by amination to introduce the 6-amino group and subsequent deprotection steps. A primary drawback of this method was the formation of a mixture of α and β anomers of the nucleoside product. The separation of the desired β-anomer required challenging chromatographic purification, leading to a low overall yield of only 32% for the isolated β-anomer.[4][5]

Subsequent modifications aimed to address these issues. One approach used strong bases like sodium hydride (NaH) to form the purine salt before coupling, which improved the total yield to around 40%.[4][5][6] However, this method still suffered from the low stability of the bromo-sugar starting material and the persistent formation of anomeric mixtures that necessitated column chromatography.[6] Another refinement involved using the potassium salt of 2-chloroadenine, which cleverly circumvented the need for a separate amination step.[4][6] By employing a ternary solvent system (e.g., tert-amyl alcohol, CH₂Cl₂, CH₃CN), the stereoselectivity was significantly improved, achieving a β to α anomer ratio of up to 15:1.[6] Despite these advancements, the synthesis of the fluorinated sugar precursor remained a challenge, and the overall yield was approximately 32%.[6]

Modern and Efficient Synthetic Approaches

More recent strategies have focused on increasing efficiency and environmental friendliness. These include chemoenzymatic methods and syntheses starting from more accessible materials.

-

Chemoenzymatic Synthesis : This "green" approach involves the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, which is then coupled with 2-chloroadenine.[3] This reaction is catalyzed by the recombinant E. coli purine nucleoside phosphorylase (PNP), which stereoselectively produces the desired β-anomer, completely avoiding the formation of the α-isomer. This method achieves a high yield of 67% and avoids the use of large quantities of organic solvents.[3]

-

Synthesis from 2-Chloroadenosine : A novel route starts with the commercially available and inexpensive 2-chloroadenosine.[7] The synthesis is achieved in just four steps, including a key fluorination step using diethylaminosulfur trifluoride (DAST). This process boasts a total yield of 49% and produces the pure β-anomer, making it a promising option for large-scale production.[7]

-

Optimized Industrial Process : A detailed, multi-step process suitable for industrial production has been disclosed.[8] This route involves the reaction of 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose with 2,6-dichloropurine in the presence of cesium carbonate, followed by amination and debenzoylation. This method provides high purity this compound (>99.9%) with well-controlled impurity levels.[8]

Purification Methodologies

Achieving the high purity required for an active pharmaceutical ingredient (API) is critical. The primary methods for this compound purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique to purify the final this compound product and its intermediates.[9] Methanol is a common solvent for this purpose.[8] A typical procedure involves dissolving the crude solid in heated methanol (e.g., 55-60°C), followed by controlled cooling to induce crystallization of the pure compound, leaving impurities behind in the solvent.[8] This process is effective at removing minor impurities and can significantly enhance the final purity of the product.[8]

Column Chromatography

In early synthetic routes, flash column chromatography was essential for separating the α and β anomeric mixtures formed during the coupling reaction.[8] While effective at the lab scale, this technique is often considered inefficient and costly for large-scale industrial production.[8]

For industrial applications, a more robust chromatographic method has been developed using an inverse macroporous adsorption resin (e.g., MCI-gel CHP20P) as the stationary phase.[10] In this process, a dilute aqueous solution of crude this compound is loaded onto the column, and the product is eluted using a gradient of pure water and an organic solvent. This method can achieve a purity of over 99.8% with a yield exceeding 90%, making it suitable for mass production.[10]

Data Presentation

Table 1: Comparison of Key this compound Synthesis Routes

| Synthetic Route | Key Features | Overall Yield | Anomer Selectivity (β:α) | Key Disadvantages | Reference(s) |

| Original Montgomery Route | Coupling of bromo-sugar with 2,6-dichloropurine. | ~13% (based on sugar) | Low (mixture formed) | Low yield, difficult chromatographic separation. | [4][5] |

| US Patent 6,949,640 | Use of purine salts (NaH) and benzoyl-protected sugar. | ~40% | Moderate | Unstable bromo-sugar, still requires chromatography. | [4][5] |

| US Patent 6,680,382 | Use of 2-chloroadenine potassium salt. | ~32% | High (up to 15:1) | Fluorinated sugar is difficult to produce. | [4][6] |

| Chemoenzymatic Synthesis | Enzymatic coupling using PNP. | 67% | Exclusively β | Requires specialized enzymes. | |

| Synthesis from 2-Chloroadenosine | Starts from commercially available nucleoside; uses DAST. | 49% | Exclusively β | DAST is a hazardous reagent. | [7] |

| Optimized Industrial Process | Cesium carbonate mediated coupling, detailed steps. | High (not specified) | High | Multi-step process. | [8] |

Table 2: Purity and Impurity Profile from an Optimized Industrial Process[8]

| Compound/Impurity | Specification | Result |

| This compound Purity (by HPLC) | > 99.5% | 99.95% |

| α-anomer Impurity | < 0.1% | 0.01% |

| Dichloropurine Impurity | Not Detected | Not Detected |

| Chloroadenine Impurity | Not Detected | Not Detected |

| This compound Monobenzoate Impurity | < 0.1% | 0.02% |

| Water Content | < 0.5% | 0.09% |

Experimental Protocols

Protocol 1: Synthesis of 6-amino-2-chloro-9-(2'-deoxy-2'-fluoro-3',5'-di-O-benzoyl-β-D-arabinofuranosyl)-9H-purine (Intermediate)[8]

-

Reaction Setup : Stir a mixture of 2,6-dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine (60 g) and dichloromethane (120 ml) for 10 minutes at 25-30°C.

-

Amination : Slowly add a solution of ammonia in dimethoxyethane (900 ml) lot-wise to the reaction mixture at 25-30°C. Stir the mixture for 12 hours at the same temperature.

-

Work-up : Add dichloromethane (360 ml) followed by water (180 ml) to the reaction mixture and stir for 15 minutes.

-

Extraction : Separate the organic and aqueous layers. Wash the organic layer with water.

-

Solvent Removal : Distill the solvent completely from the organic layer and co-distill with methanol.

-

Precipitation : To the obtained residue, add methanol (385 ml) at 25-30°C. Heat the mixture to 50-55°C and stir for 90 minutes.

-

Isolation : Cool the reaction mixture to 20-25°C and stir for another 90 minutes. Filter the resulting solid, wash with methanol, and suck dry.

-

Yield : 64.2 g of the title compound.

Protocol 2: Synthesis of this compound (Debenzoylation)[8]

-

Reaction Setup : Stir a mixture of the intermediate from Protocol 1 (48 g) and methanol (240 ml) for 10 minutes at 25-30°C.

-

Deprotection : Add sodium methoxide solution (6 ml) to the reaction mixture at 25-30°C and stir for 3 hours.

-

Quenching : Add acetic acid (1.3 ml) to the reaction mixture.

-

Crystallization : Cool the mixture to 0-5°C and stir for 90 minutes.

-

Isolation : Filter the precipitated solid, wash with methanol, and dry to obtain the final this compound product.

-

Yield : 24.0 g.

Protocol 3: Purification of this compound by Recrystallization[8]

-

Dissolution : Add methanol (180 ml) to the crude this compound solid obtained from Protocol 2.

-

Heating : Heat the mixture to 55-60°C and stir for 60 minutes at this temperature.

-

Cooling : Cool the mixture to 25-30°C and continue stirring for 45 minutes.

-

Isolation : Filter the precipitated solid, wash with fresh methanol, and dry to yield pure this compound.

-

Final Purity : HPLC analysis should indicate a purity of >99.9%.[8]

Protocol 4: Analytical HPLC Method for Purity Assessment[8]

-

Apparatus : Liquid chromatograph with a variable wavelength UV detector.

-

Column : Akzonobel Kromasil 100-5C18, 250×4.6 mm, 5 µm.

-

Flow Rate : 1.2 mL/minute.

-

Wavelength : 263 nm.

-

Injection Volume : 5 µL.

-

Column Temperature : 30°C.

-

Mobile Phase A : 1 ml of orthophosphoric acid (85%) in 1000 ml of milli-Q-water.

-

Mobile Phase B : Acetonitrile:water (90:10 v/v).

-

Elution : Gradient.

-

Diluent : Methanol.

Visualizations

Synthesis Workflow

Caption: High-level workflow for an optimized industrial synthesis of this compound.

Purification and Quality Control Logic

Caption: Workflow for the purification and quality control analysis of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The chemoenzymatic synthesis of this compound and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3134537B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 5. WO2015162175A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 6. US20170044204A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tdcommons.org [tdcommons.org]

- 9. mt.com [mt.com]

- 10. CN101475621B - Method for purifying this compound by using chromatographic column - Google Patents [patents.google.com]

Clofarabine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Second-Generation Purine Nucleoside Analog

Introduction

Clofarabine, a second-generation purine nucleoside analog, represents a significant advancement in the treatment of hematologic malignancies, particularly in pediatric acute lymphoblastic leukemia (ALL).[1] Its rational design, drawing from the experience with its predecessors fludarabine and cladribine, aimed to incorporate their most favorable attributes while overcoming their limitations.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to elucidate its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer agents.

Core Structure and Key Modifications

This compound's chemical structure, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, is central to its enhanced stability and potent cytotoxic activity. Two key modifications distinguish it from earlier nucleoside analogs:

-

Chlorine at the C2 position of the adenine base: This halogenation confers resistance to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates many purine analogs. This increased stability prolongs the intracellular half-life of the drug, allowing for greater accumulation of its active triphosphate form.

-

Fluorine at the 2'-arabino position of the sugar moiety: The presence of this electron-withdrawing fluorine atom strengthens the glycosidic bond, rendering it resistant to cleavage by purine nucleoside phosphorylase (PNP) and enhancing its stability in acidic environments. This modification also contributes to its ability to inhibit DNA polymerases.

Mechanism of Action

This compound exerts its potent anticancer effects through a multi-pronged mechanism that ultimately disrupts DNA synthesis and induces programmed cell death (apoptosis).

Intracellular Activation

Upon entering the cell via nucleoside transporters, this compound is phosphorylated by deoxycytidine kinase (dCK) to its 5'-monophosphate form. Subsequent phosphorylations by other cellular kinases convert it to the active 5'-triphosphate metabolite, this compound triphosphate (this compound-TP).

Inhibition of Key Enzymes

This compound-TP acts as a potent inhibitor of two critical enzymes involved in DNA replication and repair:

-

Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. This compound triphosphate inhibits RNR with a reported IC50 value of 65 nM, leading to the depletion of the intracellular pool of deoxyadenosine triphosphate (dATP).[3][4] This depletion enhances the ability of this compound-TP to compete with dATP for incorporation into DNA.

-

DNA Polymerases: this compound-TP is a competitive inhibitor of DNA polymerases α and ε, enzymes crucial for DNA replication and repair.[3] Its incorporation into the growing DNA strand leads to chain termination, halting further DNA synthesis.

Induction of Apoptosis

Beyond the direct inhibition of DNA synthesis, this compound actively induces apoptosis through multiple pathways. It can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of the caspase cascade and programmed cell death.

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the complex signaling networks affected by this compound, providing deeper insights into its mechanism of action and potential for combination therapies.

p53/STING/NF-κB Pathway

This compound has been shown to activate the non-canonical p53/STING/NF-κB signaling pathway. This activation leads to the upregulation of genes involved in apoptosis and immune responses, suggesting a link between DNA damage, innate immune signaling, and cell death.

ERK/MSK/CREB Pathway

In some cancer cell types, such as Ewing sarcoma, this compound's interaction with the cell surface protein CD99 can paradoxically lead to the activation of the ERK/MSK/CREB signaling pathway. While typically associated with cell survival and proliferation, in this context, it appears to contribute to the drug's cytotoxic effects through a yet-to-be-fully-elucidated mechanism.

Structure-Activity Relationship: Quantitative Data

The cytotoxic and enzyme-inhibitory activities of this compound and its analogs are highly dependent on their chemical structures. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships.

Table 1: Cytotoxicity of this compound and Related Nucleoside Analogs in Leukemia Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Leukemia (average) | 0.18 ± 0.01 | [5] |

| Ewing Sarcoma (average) | 0.44 ± 0.44 | [5] | |

| Non-Ewing Sarcoma (average) | 13.73 ± 11.54 | [5] | |

| Cladribine | Leukemia (average) | 0.34 ± 0.03 | [5] |

| Ewing Sarcoma (average) | 1.09 ± 1.85 | [5] | |

| Non-Ewing Sarcoma (average) | 20.05 ± 13.16 | [5] |

Table 2: Enzyme Inhibition by this compound and its Metabolites

| Compound | Enzyme | IC50 / Ki | Reference |

| This compound Triphosphate | Ribonucleotide Reductase | IC50 = 65 nM | [3][4] |

| This compound Triphosphate | Ribonucleotide Reductase | Ki = 40 nM | |

| This compound Diphosphate | Ribonucleotide Reductase | Slow-binding inhibitor |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's structure-activity relationship.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound or its analogs. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

-

Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Workflow:

Protocol:

-

Cell Treatment: Treat cells with this compound or its analogs for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorochromes with an appropriate laser and detecting the emitted fluorescence.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells (due to mechanical damage)

-

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of RNR.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human RNR enzyme, the substrate (e.g., CDP or ADP), and allosteric effectors (e.g., ATP).

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate or other test compounds to the reaction mixture.

-

Reaction Incubation: Incubate the reaction at 37°C for a specific time to allow for the conversion of the ribonucleotide to a deoxyribonucleotide.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., strong acid).

-

Product Quantification: Quantify the amount of deoxyribonucleotide product formed. This can be done using various methods, such as HPLC or by using a radiolabeled substrate and measuring the radioactivity of the product.

-

Data Analysis: Calculate the percentage of RNR inhibition for each compound concentration and determine the IC50 value.

Conclusion

The structure-activity relationship of this compound is a testament to the power of rational drug design. The strategic placement of halogen atoms at key positions on the purine base and sugar moiety has resulted in a highly stable and potent anticancer agent with a multifaceted mechanism of action. By inhibiting key enzymes in DNA synthesis and inducing apoptosis through various signaling pathways, this compound demonstrates significant efficacy against hematologic malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of next-generation nucleoside analogs with improved therapeutic indices. A thorough understanding of this compound's SAR is crucial for medicinal chemists and drug developers aiming to design novel therapeutics that can overcome resistance and further improve patient outcomes.

References

- 1. This compound Combinations as Acute Myeloid Leukemia Salvage Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Genetic and Epigenetic Factors Influencing Clofarabine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clofarabine, a second-generation purine nucleoside analog, is a potent chemotherapeutic agent utilized in the treatment of hematologic malignancies, particularly in relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients.[1] Its efficacy, however, is not uniform across all patients, pointing to a complex interplay of genetic and epigenetic factors that modulate cellular response and ultimately determine clinical outcomes. This technical guide provides a comprehensive overview of the molecular determinants of this compound cytotoxicity, with a focus on genetic predispositions and epigenetic modifications. We will delve into the drug's mechanism of action, key genetic players in its metabolism and transport, and the profound influence of DNA methylation and histone modifications on its therapeutic efficacy. Detailed experimental protocols and structured data presentations are included to facilitate further research and drug development in this area.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells. As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (Cl-F-ara-ATP), a process initiated by deoxycytidine kinase (dCK).[2][3]

The primary mechanisms of action of this compound triphosphate are:

-

Inhibition of DNA Synthesis: Cl-F-ara-ATP competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation upon its incorporation into the DNA strand. This disruption of DNA replication is a key factor in its cytotoxic effect.[3]

-

Inhibition of Ribonucleotide Reductase (RNR): this compound triphosphate is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[4][5] This inhibition depletes the intracellular pool of deoxynucleotides, further hampering DNA replication and repair.

-

Induction of Apoptosis: this compound directly induces programmed cell death by disrupting mitochondrial integrity. This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, triggering the caspase cascade and ultimately, cell death.[6]

These multifaceted actions make this compound a powerful anti-leukemic agent.

Genetic Factors Influencing this compound Cytotoxicity

The genetic landscape of a cancer cell plays a pivotal role in its susceptibility to this compound. Variations in genes involved in drug transport, metabolism, and cellular response pathways can significantly alter the drug's efficacy.

Drug Transport and Metabolism

-

Deoxycytidine Kinase (dCK): As the rate-limiting enzyme in the activation of this compound, the expression and activity of dCK are critical determinants of its cytotoxicity. Lower dCK expression is a well-established mechanism of resistance to this compound.[2]

-

Nucleoside Transporters: The uptake of this compound into cells is mediated by human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs). Reduced expression of these transporters can limit the intracellular concentration of this compound, thereby conferring resistance.[2]

-

ATP-Binding Cassette (ABC) Transporters: The efflux of the monophosphorylated form of this compound from the cell can be mediated by ABC transporters, such as ABCG2. Overexpression of these transporters can lead to increased drug efflux and reduced cytotoxicity.

Gene Expression Signatures Associated with this compound Sensitivity

A landmark study by Eadon et al. (2013) identified a set of six genes whose expression levels, governed by both single nucleotide polymorphisms (SNPs) and local DNA methylation, are significantly correlated with this compound cytotoxicity.[7][8]

-

SETBP1, BAG3, and KLHL6: Higher baseline expression of these genes is associated with increased sensitivity to this compound. Conversely, siRNA-mediated knockdown of these genes leads to increased cellular resistance.[7] The combined influence of genetic and epigenetic variations targeting these six genes was found to explain a significant portion of the variability in this compound response.[8]

Epigenetic Factors Influencing this compound Cytotoxicity

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as crucial modulators of drug response. DNA methylation and histone modifications are two key epigenetic mechanisms that impact this compound's effectiveness.

DNA Methylation

This compound itself has been shown to possess DNA hypomethylating properties.[9][10] It can inhibit DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns during cell division.[11][12] This inhibition can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation in cancer cells.

-

Tumor Suppressor Gene Reactivation: Studies have demonstrated that this compound can induce the demethylation and subsequent re-expression of key tumor suppressor genes such as PTEN, APC, and CDKN2A.[12][13] The reactivation of these genes can contribute to the anti-proliferative and pro-apoptotic effects of the drug.

Histone Modifications

Histone modifications, such as acetylation, play a critical role in regulating chromatin structure and gene expression. Aberrant histone deacetylation is a common feature of cancer, leading to the silencing of tumor suppressor genes.

-

Histone Deacetylase (HDAC) Inhibitors: The synergistic effect observed when this compound is combined with HDAC inhibitors suggests that histone acetylation status is a key determinant of this compound sensitivity.[14][15] HDAC inhibitors can enhance the cytotoxicity of this compound, likely by promoting a more open chromatin state, which may increase the accessibility of DNA to this compound and facilitate the re-expression of pro-apoptotic genes. Increased global histone H3 and H4 acetylation has been observed in response to treatment with HDAC inhibitors in combination with this compound.[14]

Quantitative Data on Factors Influencing this compound Cytotoxicity

The following tables summarize key quantitative data from various studies on the genetic and epigenetic factors influencing this compound cytotoxicity.

Table 1: IC50 Values of this compound in Various Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Key Genetic/Epigenetic Features | Reference |

| NB4 | Acute Promyelocytic Leukemia | 0.01 - 0.1 | - | [16] |

| L1210 | Leukemia | Lower than fludarabine | - | [1] |

| K562 | Chronic Myeloid Leukemia | Lower than fludarabine | - | [1] |

| HL-60 | Acute Promyelocytic Leukemia | - | Parent line | [2] |

| HL/CAFdA20 | This compound-Resistant HL-60 | 20-fold higher than HL-60 | Decreased dCK, hENT1, hENT2, hCNT3 expression | [2] |

| HL/CAFdA80 | This compound-Resistant HL-60 | 80-fold higher than HL-60 | Further decreased dCK, hENT1, hENT2, hCNT3 expression | [2] |

| T47D | Breast Cancer | 3 (48h), 2.5 (72h) | - | [17] |

| Molm14 | Acute Myeloid Leukemia | 0.0025 ± 0.0006 | FLT3-ITD+ | [18] |

| MV4-11 | Acute Myeloid Leukemia | 0.0066 ± 0.0013 | FLT3-ITD+ | [18] |

| THP1 | Acute Monocytic Leukemia | 0.169 ± 0.070 | - | [18] |

| KG1a | Acute Myeloid Leukemia | 8.310 ± 0.346 | - | [18] |

Table 2: Impact of Gene Knockdown on this compound Resistance

| Gene | Cell Line | Method | Effect on this compound Resistance | Quantitative Change | Reference |

| SETBP1 | LCL 6993 | siRNA | Increased | 6.88 ± 0.79% increase in resistance | [7] |

| SETBP1 | LCL 10857 | siRNA | Increased | 6.68 ± 0.79% increase in resistance | [7] |

| SETBP1 | LCL 18508 | siRNA | Increased | 6.98 ± 1.15% increase in resistance | [7] |

| SETBP1 | HEK293 | siRNA | Increased | 5.0 ± 1.0% increase in resistance | [7] |

Table 3: Epigenetic Modifications Induced by this compound

| Epigenetic Target | Cell Line | This compound Concentration | Effect | Quantitative Change | Reference |

| PTEN Promoter Methylation | Nalm-6 | 20 nM | Decreased | From 96% to 77% | [13] |

| APC Promoter Methylation | Nalm-6 | 20 nM | Decreased | From 61% to 42% | [11] |

| CDKN2A Promoter Methylation | Nalm-6 | 20 nM | Decreased | From 47% to 38% | [13] |

| Global DNA Methylation | Lymphoid tumor cells | 1-10 nM | Decreased | - | [10] |

| DNMT1 Expression | Nalm-6 | 20 nM | Downregulation | Significant downregulation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

siRNA-Mediated Gene Knockdown

Principle: Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that can induce sequence-specific post-transcriptional gene silencing by targeting mRNA for degradation.

Protocol:

-

siRNA Design and Synthesis: Design and synthesize at least two different siRNAs targeting the gene of interest, along with a non-targeting (scramble) control siRNA.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transfection.

-

Transfection:

-

Dilute the siRNA in serum-free medium.

-

Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the complexes to the cells in complete medium.

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Verification of Knockdown:

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to quantify the mRNA level of the target gene.

-

Western Blotting: Lyse the cells and perform Western blotting to assess the protein level of the target gene.

-

-

Functional Assay: After confirming successful knockdown, perform a cytotoxicity assay (e.g., MTT assay) with this compound to assess the effect of gene silencing on drug sensitivity.

DNA Methylation Analysis (Bisulfite Sequencing)

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while 5-methylcytosine residues remain unchanged. Subsequent PCR amplification and sequencing allow for the determination of the methylation status of individual CpG sites.

Protocol:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from cells or tissues.

-

Bisulfite Conversion: Treat the genomic DNA with a sodium bisulfite conversion kit according to the manufacturer's instructions. This step will deaminate unmethylated cytosines to uracils.

-

PCR Amplification: Design primers specific for the bisulfite-converted DNA sequence of the target gene's promoter region. Perform PCR to amplify the region of interest.

-

Cloning and Sequencing:

-

Clone the PCR products into a suitable vector (e.g., pGEM-T Easy Vector).

-

Transform the vectors into competent E. coli cells.

-

Select and culture individual bacterial colonies.

-

Isolate plasmid DNA from each colony.

-

Sequence the inserted DNA from multiple clones (typically 8-10 clones per sample) using Sanger sequencing.

-

-

Data Analysis: Align the obtained sequences to the original reference sequence and quantify the percentage of methylated cytosines at each CpG site.

Western Blotting for Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-